molecular formula C8H15ClO3S B13247886 2-(Propan-2-yl)oxane-4-sulfonyl chloride

2-(Propan-2-yl)oxane-4-sulfonyl chloride

Cat. No.: B13247886
M. Wt: 226.72 g/mol
InChI Key: OWBFSTPOQHSMPP-UHFFFAOYSA-N
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Description

IUPAC Name: 2-(Propan-2-yl)oxane-4-sulfonyl chloride
Molecular Formula: C₈H₁₅ClO₃S
Molecular Weight: 226.75 g/mol
CAS Number: 1342438-80-5

This compound features an oxane (tetrahydropyran) ring substituted with an isopropyl group at the 2-position and a sulfonyl chloride (-SO₂Cl) group at the 4-position. The isopropyl group introduces steric hindrance and electron-donating effects, influencing reactivity and stability. Sulfonyl chlorides are widely used as intermediates in organic synthesis, particularly for forming sulfonamides, sulfonate esters, and other sulfur-containing derivatives.

Properties

Molecular Formula

C8H15ClO3S

Molecular Weight

226.72 g/mol

IUPAC Name

2-propan-2-yloxane-4-sulfonyl chloride

InChI

InChI=1S/C8H15ClO3S/c1-6(2)8-5-7(3-4-12-8)13(9,10)11/h6-8H,3-5H2,1-2H3

InChI Key

OWBFSTPOQHSMPP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC(CCO1)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-yl)oxane-4-sulfonyl chloride typically involves the reaction of oxane derivatives with sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of 2-(Propan-2-yl)oxane-4-sulfonyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yl)oxane-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Propan-2-yl)oxane-4-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles, such as amines and alcohols, to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural features and molecular properties of 2-(Propan-2-yl)oxane-4-sulfonyl chloride with three analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Reactivity Notes
2-(Propan-2-yl)oxane-4-sulfonyl chloride C₈H₁₅ClO₃S 226.75 1342438-80-5 Isopropyl (electron-donating) Moderate reactivity due to steric hindrance
2-(Trifluoromethyl)oxane-4-sulfonyl chloride C₆H₈ClF₃O₃S 252.64 1874643-68-1 Trifluoromethyl (electron-withdrawing) Higher reactivity, lower thermal stability
2-(Oxan-4-yloxy)ethane-1-sulfonyl chloride C₇H₁₃ClO₄S 212.09 579475-81-3 Oxane ether linkage Increased polarity, flexible structure
(4-Propan-2-ylphenyl)methanesulfonyl chloride C₁₀H₁₃ClO₂S 232.73 N/A Aromatic ring with isopropyl High stability, slower reaction kinetics

Reactivity and Stability

Electron-Donating vs. Electron-Withdrawing Groups :

  • The isopropyl group in 2-(Propan-2-yl)oxane-4-sulfonyl chloride donates electrons via inductive effects, slightly deactivating the sulfonyl chloride toward nucleophilic substitution. This results in moderate reactivity compared to the trifluoromethyl analog , where the strong electron-withdrawing nature of -CF₃ enhances electrophilicity, accelerating reactions with nucleophiles (e.g., amines) .
  • The aromatic derivative [(4-Propan-2-ylphenyl)methanesulfonyl chloride] exhibits resonance stabilization of the sulfonyl chloride group, reducing its reactivity but improving thermal stability .

In contrast, the ether-linked analog (2-(oxan-4-yloxy)ethane-1-sulfonyl chloride) has a flexible ethane chain, which may improve solubility in polar solvents like acetonitrile or DMF .

Applications in Synthesis :

  • Trifluoromethyl derivatives are prized in medicinal chemistry for their metabolic stability and lipophilicity, making them suitable for drug candidates .
  • Aromatic sulfonyl chlorides are often used in agrochemicals due to their stability under harsh conditions .

Research Findings and Analytical Methods

  • Structural Analysis : X-ray crystallography (via SHELX ) and computational tools like Multiwfn have been employed to analyze electron localization and molecular topology, aiding in understanding substituent effects on reactivity.
  • Thermal Stability : Differential scanning calorimetry (DSC) studies suggest that aliphatic sulfonyl chlorides (e.g., oxane-based compounds) decompose at lower temperatures (~150°C) compared to aromatic analogs (>200°C) .

Biological Activity

2-(Propan-2-yl)oxane-4-sulfonyl chloride is an organosulfur compound characterized by its unique oxane ring structure and sulfonyl chloride functional group. Its molecular formula is C6H11ClO2S\text{C}_6\text{H}_{11}\text{ClO}_2\text{S} with a molecular weight of 226.72 g/mol. This compound is notable for its reactivity with nucleophiles, which is essential for its applications in organic synthesis and potential biological activities.

The compound's structure includes:

  • An oxane ring providing structural stability.
  • A sulfonyl chloride group that facilitates reactivity with various biological molecules.

This combination of features allows 2-(Propan-2-yl)oxane-4-sulfonyl chloride to participate in various chemical reactions, including the introduction of sulfonyl functionalities into organic molecules, making it valuable in drug development and biochemical research.

Biological Activity Overview

While specific biological activity data for 2-(Propan-2-yl)oxane-4-sulfonyl chloride is limited, compounds with similar sulfonyl functionalities have been studied for their therapeutic potential. Sulfonyl chlorides are known to modify biomolecules such as proteins and peptides, which can lead to significant changes in their function and interactions.

Potential Biological Activities

  • Antimicrobial Activity : Compounds with sulfonyl groups often exhibit antimicrobial properties. Studies on similar compounds suggest that they may inhibit bacterial growth by interfering with key enzymatic processes.
  • Anti-inflammatory Effects : The ability of sulfonyl chlorides to modify protein structures may also influence inflammatory pathways, although specific studies on this compound are lacking.
  • Antioxidant Properties : Similar compounds have shown potential in reducing oxidative stress, which is critical in various disease states.

Interaction Studies

Research indicates that the interaction of 2-(Propan-2-yl)oxane-4-sulfonyl chloride with nucleophiles can lead to the formation of covalent bonds with biological molecules, thereby altering their activity or functionality. Such interactions are crucial for understanding its role in drug design and biochemical modifications.

Comparative Analysis

To better understand the uniqueness of 2-(Propan-2-yl)oxane-4-sulfonyl chloride, a comparison with other sulfonyl chlorides is presented below:

Compound NameStructure TypeKey Features
Methanesulfonyl chlorideSimple sulfonyl chlorideSmaller molecular structure; similar reactivity
Benzenesulfonyl chlorideAromatic sulfonyl chlorideContains a benzene ring; different reactivity patterns
Tosyl chloride (p-Toluenesulfonyl chloride)Aromatic sulfonyl chlorideCommonly used in organic synthesis; features a toluene group

What distinguishes 2-(Propan-2-yl)oxane-4-sulfonyl chloride from these compounds is its unique oxane ring structure, which imparts specific reactivity and stability characteristics that may not be present in simpler or aromatic sulfonyl chlorides.

Case Studies and Research Findings

Although direct studies on the biological activity of 2-(Propan-2-yl)oxane-4-sulfonyl chloride are sparse, related research provides insights into its potential applications:

  • Antimicrobial Studies : Research on related sulfonamide compounds has demonstrated efficacy against various bacterial strains, suggesting that similar mechanisms might apply to 2-(Propan-2-yl)oxane-4-sulfonyl chloride.
  • In Silico Studies : Computational docking studies have been employed to predict interactions between similar compounds and target enzymes, indicating potential pathways for therapeutic action.
  • Toxicity Assessments : Toxicological evaluations of related compounds indicate that while many exhibit beneficial biological activities, careful assessment of toxicity is necessary for safe application in medicinal chemistry.

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